molecular formula C27H37NO4Si B2797185 tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate CAS No. 1638744-61-2

tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate

Cat. No. B2797185
CAS RN: 1638744-61-2
M. Wt: 467.681
InChI Key: USZVWICSDKWLKB-YADHBBJMSA-N
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Description

The compound “tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate” is a chemical substance with the CAS Number: 1638744-61-2 . It has a molecular weight of 467.68 . The IUPAC name for this compound is tert-butyl ( (3R,6S)-6- ( ( (tert-butyldiphenylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H37NO4Si/c1-26 (2,3)32-25 (29)28-21-17-18-22 (30-19-21)20-31-33 (27 (4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21-22H,19-20H2,1-6H3, (H,28,29)/t21-,22+/m1/s1 . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Stereoselective Synthesis Applications

One significant application is in the stereoselective synthesis of nucleophilic substitution products, notably in the preparation of 2,3-unsaturated pyran derivatives. This approach was effectively utilized in the synthesis of NK1 receptor antagonists, demonstrating the compound's utility in medicinal chemistry for creating pharmacologically active agents (Sugawara & Hashiyama, 2007).

Synthetic Methodology Development

Another study outlined a synthetic route for a mevinic acid lactone precursor, highlighting the compound's role in the synthesis of complex molecular frameworks. This work showcases the methodological advancements in organic synthesis, providing a foundation for developing new drugs (Mash, Arterburn, & Nimkar, 1992).

Catalyst in Chemical Transformations

Further research demonstrates the compound's role as a catalyst in chemoselective deacetylation reactions, facilitating the synthesis of statin side chain intermediates. This biocatalytic procedure underscores the importance of the compound in streamlining synthetic processes for pharmaceuticals (Troiani, Cluzeau, & Časar, 2011).

Exploration of Physical Properties

Investigations into the conformational properties of related compounds provide insights into their structural behavior, which is crucial for understanding reaction mechanisms and designing new molecules (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[(3R,6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO4Si/c1-26(2,3)32-25(29)28-21-17-18-22(30-19-21)20-31-33(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21-22H,19-20H2,1-6H3,(H,28,29)/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZVWICSDKWLKB-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@@H](C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate

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